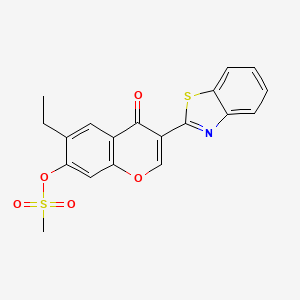

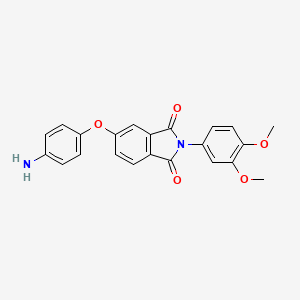

![molecular formula C16H13N3O5S2 B2756060 Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 329903-03-9](/img/structure/B2756060.png)

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a thiophene derivative with other organic compounds. For example, benzo[b]thiophene-diaryl urea derivatives have been synthesized through a hybrid pharmacophore approach . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of K2CO3 at room temperature produced benzo[b]thiophene-2-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom . It also contains a benzo[b]thiophene group, which is a fused ring system containing a benzene ring and a thiophene ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, including derivatives related to Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate, highlight the electrochemical properties and fluorescence of these compounds. Such properties are significant for applications in material science, including sensing and optoelectronics (Coelho et al., 2015).

Heterocyclic Synthesis

- Research on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates an approach to creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work underscores the versatility of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate in synthesizing a wide array of heterocyclic compounds, which could have implications in pharmaceutical development and organic chemistry (Mohareb et al., 2004).

Pharmacological Potential

- Studies have explored the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. Such research indicates the compound's potential in developing treatments for rheumatic diseases, highlighting its pharmacological applications (Sherif & Hosny, 2014).

Novel Compounds and Anticancer Agents

- The synthesis of new benzothiazole acylhydrazones as anticancer agents includes derivatives of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate. This area of research contributes to the ongoing search for effective anticancer drugs, showcasing the chemical's utility in medicinal chemistry (Osmaniye et al., 2018).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the biological activities observed for similar thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-2-24-14(20)7-10-8-25-16(17-10)18-15(21)13-6-9-5-11(19(22)23)3-4-12(9)26-13/h3-6,8H,2,7H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHLLCCUEQJTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

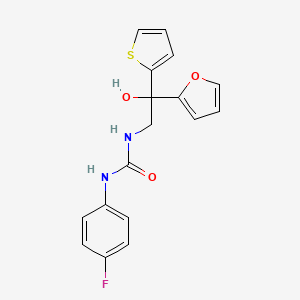

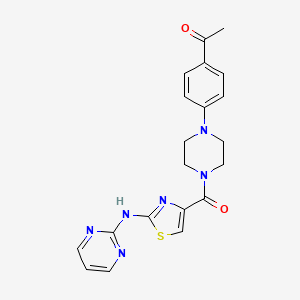

![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)

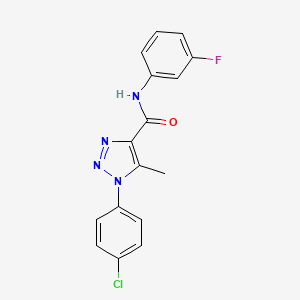

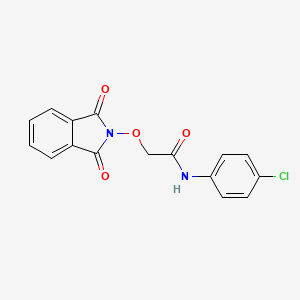

![3-(Methylsulfanyl)-1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2755981.png)

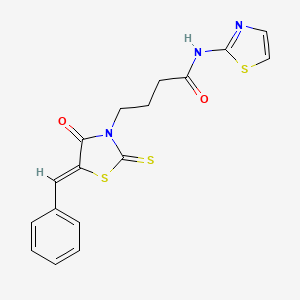

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide](/img/structure/B2755990.png)

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![Tert-butyl 4-amino-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2755999.png)